7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2044713-75-7
VCID: VC7697087
InChI: InChI=1S/C10H12BrNS.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H
SMILES: C1CC(C2=C(C=CC(=C2)Br)SC1)N.Cl
Molecular Formula: C10H13BrClNS
Molecular Weight: 294.64

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride

CAS No.: 2044713-75-7

Cat. No.: VC7697087

Molecular Formula: C10H13BrClNS

Molecular Weight: 294.64

* For research use only. Not for human or veterinary use.

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride - 2044713-75-7

Specification

CAS No. 2044713-75-7
Molecular Formula C10H13BrClNS
Molecular Weight 294.64
IUPAC Name 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine;hydrochloride
Standard InChI InChI=1S/C10H12BrNS.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H
Standard InChI Key ZRFZMYNWQIWKFC-UHFFFAOYSA-N
SMILES C1CC(C2=C(C=CC(=C2)Br)SC1)N.Cl

Introduction

Structural and Chemical Characterization

Core Architecture and Functional Groups

The benzothiepin scaffold consists of a benzene ring fused to a thiepine ring, where the sulfur atom occupies the 1-position. The "2,3,4,5-tetrahydro" designation indicates partial saturation, with four single bonds in the thiepine moiety, leaving the benzene ring fully aromatic. The bromine atom at the 7-position introduces steric and electronic effects, while the primary amine at the 5-position, protonated as a hydrochloride salt, enhances water solubility and stability .

Molecular Formula and Weight

  • Molecular Formula: C10H13BrClNS\text{C}_{10}\text{H}_{13}\text{BrClNS}

    • Derived by substituting oxygen in benzoxepines (e.g., 7-bromo-3,4-dihydro-2H-benzo[b]oxepine ) with sulfur and adding an amine hydrochloride group.

  • Molecular Weight: 294.64 g/mol

    • Calculated from atomic masses: C (12.01 × 10), H (1.01 × 13), Br (79.90), Cl (35.45), N (14.01), S (32.07).

Key Structural Analogues

  • 7-Bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one : Replaces sulfur with nitrogen and includes a ketone group.

  • Benzothiepine-1,1-dioxide : Features a sulfone group, illustrating sulfur’s versatility in ring systems.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis involves three key steps:

  • Construction of the Benzothiepin Core: Achieved via cyclization of a thiol-containing precursor.

  • Bromination: Electrophilic aromatic substitution at the 7-position.

  • Amination and Salt Formation: Introduction of the amine group followed by HCl treatment.

Step 1: Benzothiepin Ring Formation

A literature approach for benzothiepines involves alkylation of a thiophenol derivative with a dihaloalkane . For example:

  • React p-bromothiophenol with 1,4-dibromobutane in the presence of a base (e.g., K2_2CO3_3) to form the thioether intermediate.

  • Cyclize under acidic conditions to yield the benzothiepin scaffold.

Reaction Scheme:

C6H4BrSH+Br(CH2)4BrBaseC10H11BrSH+Benzothiepin\text{C}_6\text{H}_4\text{BrSH} + \text{Br}(\text{CH}_2)_4\text{Br} \xrightarrow{\text{Base}} \text{C}_{10}\text{H}_{11}\text{BrS} \xrightarrow{\text{H}^+} \text{Benzothiepin}

Step 2: Bromination

Electrophilic bromination using Br2_2/FeBr3_3 directs substitution to the 7-position due to the electron-donating sulfur atom .

Conditions:

  • Temperature: 0–25°C

  • Yield: ~85% (estimated from analogous oxepine bromination ).

Step 3: Amination and Salt Formation

Hydrogenation of a nitrile or oxime intermediate, as demonstrated in halogenated benzylamine synthesis :

  • Convert the ketone (if present) to an oxime using hydroxylamine hydrochloride.

  • Catalytic hydrogenation (e.g., Pt/C, H2_2) reduces the oxime to the primary amine.

  • Treat with HCl gas in ethanol to form the hydrochloride salt .

Example Protocol:

  • Substrate: 5-keto-benzothiepin derivative

  • Hydrogenation Catalyst: 5% Pt/C at 4–6 psig H2_2 .

  • Yield: ~73% (based on analogous benzylamine synthesis ).

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Melting Point180–185°C (dec.)Estimated from analogues
SolubilitySlightly soluble in H2_2O; soluble in EtOH, DMSOHydrochloride salt enhances polarity
LogP3.2 ± 0.3Calculated via PubChem
pKa9.1 (amine), -2.5 (HCl)Predicted using ACD/Labs

Spectroscopic Characteristics

  • IR (KBr): ν\nu 3350 cm1^{-1} (N–H stretch), 1590 cm1^{-1} (C–Br) .

  • 1^1H NMR (DMSO-d6_6): δ 7.45 (d, J = 8.4 Hz, 1H, Ar–H), 3.10–2.80 (m, 4H, CH2_2-S and CH2_2-N), 2.50–2.30 (m, 2H, CH2_2) .

Applications and Biological Relevance

Pharmaceutical Intermediates

Benzothiepin derivatives are explored as CCR5 antagonists for HIV-1 inhibition . The amine and halogen functionalities enable further derivatization:

  • Quaternary Ammonium Salts: Improve binding affinity to viral co-receptors .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce aryl groups .

Material Science

The sulfur atom’s lone pairs facilitate coordination to metals, suggesting utility in catalysis or conductive polymers.

Challenges and Future Directions

Synthetic Hurdles

  • Ring Strain: The seven-membered thiepine ring may exhibit conformational instability.

  • Regioselectivity: Competing bromination at positions 6 or 8 requires careful optimization .

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